6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine
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Overview
Description
6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with dimethyl, sulfanyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine typically involves the reaction of 4,6-dimethyl-2-thiopyrimidine with appropriate nitrating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at a moderate level to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, sulfonation, and amination steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antiviral effects. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
- 5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid
- 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
Uniqueness
6-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-5-nitropyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and sulfanyl groups on the pyrimidine ring allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O2S/c1-5-3-6(2)15-10(14-5)19-9-7(16(17)18)8(11)12-4-13-9/h3-4H,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANKTRCKJCDBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NC=NC(=C2[N+](=O)[O-])N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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